N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide
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Overview
Description
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide is a compound identified as a potent and selective inhibitor of the Met kinase superfamily . This compound has shown significant promise in preclinical studies, particularly in the context of cancer research, due to its ability to inhibit tumor growth .
Preparation Methods
The synthesis of N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide involves several key steps. The synthetic route typically includes the substitution of the pyridine 3-position to improve enzyme potency and the substitution of the pyridone 4-position to enhance aqueous solubility and kinase selectivity . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide involves the inhibition of Met kinase activity . By binding to the active site of the kinase, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival pathways . This mechanism is particularly effective in Met-dependent tumors, where the compound has demonstrated complete tumor stasis in preclinical models .
Comparison with Similar Compounds
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide is unique due to its specific substitutions that enhance its potency and selectivity as a Met kinase inhibitor . Similar compounds include:
Thiazole/thiadiazole carboxamide derivatives: These compounds also act as kinase inhibitors but have different core structures and substitution patterns.
Properties
Molecular Formula |
C23H19ClF2N4O3 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C23H19ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-9,15-16,28H,10-11H2,(H2,27,29)(H,30,32) |
InChI Key |
DZJHFAGMOGYQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CN1)C(=O)NC2=CC(=C(C=C2)OC3=C(C(=NC=C3)N)Cl)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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